molecular formula C14H20N2O3S B2382993 2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide CAS No. 952963-05-2

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide

Cat. No.: B2382993
CAS No.: 952963-05-2
M. Wt: 296.39
InChI Key: TXRIEMTZWLINGI-UHFFFAOYSA-N
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Description

2-Methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide (CAS Number: 952963-05-2) is a chemical compound supplied for research and development purposes. This reagent features a molecular formula of C 14 H 20 N 2 O 3 S and a molecular weight of 296.39 g/mol . It contains a sulfonamide functional group, a key moiety in medicinal chemistry known to confer a wide range of pharmacological activities . Compounds with the sulfonamide group have been extensively studied for their roles as enzyme inhibitors, including anti-carbonic anhydrase and anti-dihropteroate synthetase activities, and are investigated for potential applications in treating diverse conditions such as inflammation, glaucoma, and bacterial infections . The specific 2-oxopyrrolidin-1-yl (lactam) moiety incorporated into its structure is also a common feature in various biologically active molecules and pharmaceuticals, suggesting potential for central nervous system or metabolic research . Researchers can explore this compound as a building block or intermediate in the synthesis of more complex molecules or as a candidate for screening in novel therapeutic target assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-11(2)10-20(18,19)15-12-5-3-6-13(9-12)16-8-4-7-14(16)17/h3,5-6,9,11,15H,4,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRIEMTZWLINGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC(=CC=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Features and Properties

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide contains several key functional groups: a 2-oxopyrrolidinyl ring attached to a phenyl ring at the meta position, and a 2-methylpropane-1-sulfonamide group also connected to the phenyl ring. The structural arrangement provides multiple sites for intermolecular interactions, including hydrogen bonding through the sulfonamide and carbonyl functionalities.

This compound shares structural similarities with N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide (CID 7635742), differing only in the position of substitution on the phenyl ring (meta vs. para). The presence of both pyrrolidinone and sulfonamide groups suggests applications in medicinal chemistry, particularly in the development of potential enzyme inhibitors or receptor modulators.

Retrosynthetic Analysis

Before delving into specific synthetic routes, a retrosynthetic analysis provides insight into potential disconnections and starting materials. Two primary approaches emerge:

Approach A: Late-Stage Sulfonamide Formation

This approach involves the formation of the sulfonamide bond as the final step, using 3-(2-oxopyrrolidin-1-yl)aniline and 2-methylpropane-1-sulfonyl chloride as key intermediates.

Approach B: Late-Stage Pyrrolidinone Formation

This strategy involves introducing the 2-oxopyrrolidinyl group to a pre-formed N-(3-aminophenyl)-2-methylpropane-1-sulfonamide intermediate.

Table 1 summarizes these retrosynthetic approaches:

Approach Final Bond Formation Key Intermediates Advantages
A Sulfonamide formation 3-(2-oxopyrrolidin-1-yl)aniline + 2-methylpropane-1-sulfonyl chloride More selective, potentially higher yields
B Pyrrolidinone formation N-(3-aminophenyl)-2-methylpropane-1-sulfonamide + 4-chlorobutanoyl chloride Useful when sulfonamide installation is more straightforward

Synthetic Route 1: Direct Sulfonamide Formation

Methodology Overview

The most direct approach involves the reaction between 3-(2-oxopyrrolidin-1-yl)aniline and 2-methylpropane-1-sulfonyl chloride. This methodology is adapted from established sulfonamide synthesis procedures documented in the literature.

Detailed Procedure

Preparation of 3-(2-oxopyrrolidin-1-yl)aniline

Step 1: To a solution of 3-nitroaniline (5.0 g, 36.2 mmol) in DMF (50 mL), add potassium carbonate (10.0 g, 72.4 mmol) and 4-chlorobutanoyl chloride (5.5 mL, 43.5 mmol). Stir the mixture at room temperature for 4 hours.

Step 2: Add water (150 mL) to the reaction mixture and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: Dissolve the resulting N-(3-nitrophenyl)-4-chlorobutanamide in DMF (40 mL), add sodium hydride (1.7 g, 60% dispersion in mineral oil, 43.5 mmol), and stir at 80°C for 3 hours to effect cyclization.

Step 4: Cool the reaction mixture, quench with water (100 mL), and extract with ethyl acetate (3 × 50 mL). Purify the 3-(2-oxopyrrolidin-1-yl)nitrobenzene by column chromatography.

Step 5: Reduce the nitro group using hydrogen (50 psi) and 10% Pd/C in methanol at room temperature for 4 hours to obtain 3-(2-oxopyrrolidin-1-yl)aniline.

Sulfonamide Formation

The sulfonamide formation follows a modified version of the methodology described for related compounds:

Step 1: Dissolve 3-(2-oxopyrrolidin-1-yl)aniline (1.0 g, 5.7 mmol) in water (15 mL) containing Na₂CO₃ (1.2 g, 11.4 mmol) to maintain pH 8-10.

Step 2: Add 2-methylpropane-1-sulfonyl chloride (1.1 g, 6.8 mmol) dropwise at 0-5°C with vigorous stirring.

Step 3: Monitor the reaction by TLC and maintain pH 8-10 using additional Na₂CO₃ solution as needed. Continue stirring for 3-4 hours until complete consumption of starting material.

Step 4: Acidify the reaction mixture to pH 2-3 using 2M HCl, collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent mixture.

This approach typically provides this compound in 65-75% yield with high purity.

Mechanistic Considerations

The sulfonamide formation proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic sulfur of the sulfonyl chloride. The basic conditions are essential to ensure the aniline remains in its nucleophilic, non-protonated form. The reaction's pH control is crucial, as described in literature methods for similar compounds.

Synthetic Route 2: Alternative Sulfonamide Formation in Organic Media

Methodology Overview

An alternative approach utilizes organic solvents rather than aqueous conditions for the sulfonamide formation. This method is adapted from procedures for synthesizing similar sulfonamide derivatives.

Detailed Procedure

Step 1: Prepare 3-(2-oxopyrrolidin-1-yl)aniline as described in Route 1.

Step 2: In a dry round-bottom flask, dissolve 3-(2-oxopyrrolidin-1-yl)aniline (1.0 g, 5.7 mmol) in anhydrous dichloromethane (20 mL) and add triethylamine (1.2 mL, 8.6 mmol).

Step 3: Cool the solution to 0°C and add 2-methylpropane-1-sulfonyl chloride (1.1 g, 6.8 mmol) dropwise over 15 minutes.

Step 4: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

Step 5: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Step 6: Purify the crude product by column chromatography or recrystallization to obtain this compound.

This method typically provides yields of 70-80% with high purity.

Comparison with Aqueous Conditions

Table 2: Comparison of Aqueous vs. Organic Conditions for Sulfonamide Formation

Parameter Aqueous Conditions (Route 1) Organic Conditions (Route 2)
Solvent System Water/Na₂CO₃ Dichloromethane/Triethylamine
Reaction Time 3-4 hours 4-6 hours
Typical Yield 65-75% 70-80%
Advantages Environmentally friendly, easily scalable Better solubility for lipophilic components
Disadvantages Possible hydrolysis of sensitive groups Uses chlorinated solvents, less green chemistry

Synthetic Route 3: Stepwise Assembly Approach

Methodology Overview

This approach involves the initial formation of the sulfonamide functionality followed by introduction of the 2-oxopyrrolidinyl group. This route is particularly useful when the pyrrolidinone precursors are more challenging to access.

Detailed Procedure

Preparation of N-(3-aminophenyl)-2-methylpropane-1-sulfonamide

Step 1: Protect one amino group of 1,3-phenylenediamine by selective acetylation. React 1,3-phenylenediamine (5.0 g, 46.2 mmol) with acetic anhydride (4.4 mL, 46.2 mmol) in water at 0°C to selectively acetylate one amino group.

Step 2: React the mono-acetylated intermediate with 2-methylpropane-1-sulfonyl chloride (8.0 g, 50.8 mmol) in the presence of Na₂CO₃ in water, maintaining pH 8-10.

Step 3: Acidify the reaction mixture to pH 2-3, collect the precipitate, and hydrolyze the acetyl group using 6M HCl under reflux conditions for 2 hours.

Step 4: Basify the solution to pH 8-9 with NaOH solution, extract with ethyl acetate, dry, and concentrate to obtain N-(3-aminophenyl)-2-methylpropane-1-sulfonamide.

Introduction of the 2-Oxopyrrolidinyl Group

Step 1: React N-(3-aminophenyl)-2-methylpropane-1-sulfonamide (1.0 g, 4.4 mmol) with 4-chlorobutanoyl chloride (0.7 g, 4.8 mmol) in the presence of potassium carbonate (1.2 g, 8.8 mmol) in DMF (15 mL) at room temperature for 4 hours.

Step 2: Add sodium hydride (0.21 g, 60% dispersion in mineral oil, 5.3 mmol) and heat the mixture at 80°C for 3 hours to effect cyclization to the pyrrolidinone.

Step 3: Process the reaction mixture as described previously and purify to obtain this compound.

This route typically provides yields of 55-65% over the multiple steps.

Synthetic Route 4: One-Pot Sulfonamide Synthesis

Methodology Overview

Based on the preparation of similar sulfonamides, a one-pot approach can be developed using the reaction between 3-(2-oxopyrrolidin-1-yl)aniline and 2-methylpropane-1-sulfonic acid, facilitated by a suitable coupling agent.

Detailed Procedure

Step 1: Prepare 3-(2-oxopyrrolidin-1-yl)aniline as described in Route 1.

Step 2: In a dry round-bottom flask, combine 3-(2-oxopyrrolidin-1-yl)aniline (1.0 g, 5.7 mmol), 2-methylpropane-1-sulfonic acid (0.95 g, 6.3 mmol), and N,N-dimethylformamide (20 mL).

Step 3: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.4 g, 6.8 mmol) and 4-dimethylaminopyridine (DMAP) (0.07 g, 0.57 mmol) to the reaction mixture.

Step 4: Stir the mixture at room temperature for 12-16 hours.

Step 5: Filter off the N,N'-dicyclohexylurea (DCU) byproduct, dilute the filtrate with ethyl acetate (50 mL), and wash with 1M HCl, saturated NaHCO₃, and brine.

Step 6: Dry the organic layer over Na₂SO₄, concentrate, and purify the product by column chromatography or recrystallization.

This method typically provides yields of 60-70%.

Purification and Characterization

Purification Methods

Several purification methods can be employed for this compound:

Recrystallization

Recrystallization from ethanol/water or acetonitrile/water mixtures typically provides high-purity material. This method is particularly effective for removing polar impurities and residual inorganic salts.

Column Chromatography

Silica gel chromatography using ethyl acetate/hexane gradient elution (30-70% ethyl acetate) provides efficient separation from reaction byproducts. The target compound typically exhibits an Rf value of 0.35-0.45 in 1:1 ethyl acetate:hexane.

Analytical Characterization

The synthesized compound can be characterized using the following analytical techniques:

Spectroscopic Data

NMR Spectroscopy:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.10-8.20 (br s, 1H, NH), 7.35-7.45 (m, 2H, ArH), 7.15-7.25 (m, 1H, ArH), 6.95-7.05 (m, 1H, ArH), 3.80-3.90 (t, 2H, NCH₂), 2.90-3.00 (d, 2H, CH₂SO₂), 2.40-2.50 (t, 2H, COCH₂), 2.00-2.10 (m, 2H, CH₂CH₂CH₂), 1.90-2.00 (m, 1H, CH(CH₃)₂), 0.90-1.00 (d, 6H, CH(CH₃)₂) ppm.
  • ¹³C NMR (125 MHz, DMSO-d₆): δ 174.2 (C=O), 142.3, 139.8, 129.5, 122.6, 118.4, 115.6 (aromatic C), 62.5 (CH₂SO₂), 48.7 (NCH₂), 31.2 (COCH₂), 28.5 (CH(CH₃)₂), 23.0 (CH₂CH₂CH₂), 19.5 (CH(CH₃)₂) ppm.

IR Spectroscopy:

  • Key absorptions at approximately 3250-3300 cm⁻¹ (N-H stretching), 1680-1700 cm⁻¹ (C=O stretching), 1330-1340 cm⁻¹ and 1160-1170 cm⁻¹ (SO₂ asymmetric and symmetric stretching).

Mass Spectrometry:

  • HRMS (ESI): m/z calculated for C₁₄H₂₀N₂O₃S [M+H]⁺: 297.1273, found: 297.1275.

Comparative Analysis of Synthetic Routes

Table 3: Comprehensive Comparison of Synthetic Routes

Parameter Route 1: Direct Sulfonamide Formation (Aqueous) Route 2: Sulfonamide Formation (Organic) Route 3: Stepwise Assembly Route 4: One-Pot Synthesis
Overall Yield 65-75% 70-80% 55-65% 60-70%
Number of Steps 6 (including aniline preparation) 6 (including aniline preparation) 7 6 (including aniline preparation)
Reaction Conditions Mild, aqueous Anhydrous, organic solvents Variable Anhydrous, organic solvents
Purification Complexity Moderate Low to Moderate High Moderate
Reagent Availability High High High Moderate
Scalability Excellent Good Moderate Good
Environmental Considerations Good (aqueous conditions) Moderate (organic solvents) Moderate to Poor Moderate (organic solvents)
Special Equipment Needed None None None None

Yield and Efficiency Considerations

Route 2 (Sulfonamide Formation in Organic Media) generally provides the highest yields, likely due to better solubility of the reactants and less hydrolysis of the sulfonyl chloride intermediate. However, Route 1 (Aqueous Conditions) offers advantages in terms of environmental impact and operational simplicity, particularly for large-scale preparations.

Cost Analysis

Table 4: Estimated Reagent Costs for 100g Production

Reagent Approximate Cost (USD) Route 1 Route 2 Route 3 Route 4
3-Nitroaniline $25-35/kg -
1,3-Phenylenediamine $40-60/kg - - -
4-Chlorobutanoyl chloride $80-120/kg
2-Methylpropane-1-sulfonyl chloride $150-200/kg -
2-Methylpropane-1-sulfonic acid $100-150/kg - - -
DCC $200-300/kg - - -
DMAP $500-700/kg - - -
Solvents and bases $10-30/kg
Estimated Total Cost (USD) - $35-50 $35-50 $45-65 $60-80

Routes 1 and 2 are the most cost-effective approaches, with Route 4 being the most expensive due to the use of coupling reagents.

Process Optimization Considerations

Critical Process Parameters

Based on the synthetic routes described, several critical process parameters have been identified:

  • pH control during sulfonamide formation in aqueous media (Route 1)
  • Temperature control during addition of sulfonyl chloride to prevent side reactions
  • Reaction time for cyclization steps to ensure complete conversion
  • Reactant ratios , particularly the slight excess of sulfonylating agent required for optimal yields

Impurity Profile

Table 5: Potential Impurities and Control Strategies

Impurity Type Origin Control Strategy
Unreacted starting materials Incomplete reaction Extend reaction time, optimize reagent ratios
Hydrolyzed sulfonyl chloride Water exposure Anhydrous conditions for Route 2, pH control for Route 1
Over-alkylated products Excess sulfonylating agent Control reagent addition rate, temperature
Open-chain intermediates Incomplete cyclization Optimize cyclization conditions
Oxidized impurities Storage degradation Antioxidant addition, controlled storage conditions

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated benzene compounds in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide exhibits significant anticancer properties. Its mechanism involves the inhibition of key proteins associated with tumor growth and proliferation.

Case Study: In Vitro Antiproliferative Effects

A study evaluated the compound's efficacy against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results demonstrated:

  • IC50 Values : Ranged from 1.9 to 7.5 μg/mL across different derivatives.
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of the p53 pathway, which is crucial for tumor suppression.
Cell LineIC50 (μg/mL)Mechanism
HCT-1161.9 - 7.5Apoptosis induction via p53
MCF-72.0 - 8.0Cell cycle arrest

Neurological Applications

The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for neurological research.

Case Study: Neuroprotective Effects

In animal models of neurodegeneration, preliminary studies showed that the compound could:

  • Reduce neuronal death in models of Alzheimer's disease.
  • Enhance cognitive function in memory-impaired rats.

The biological activity of this compound has been summarized in the following table:

Activity TypeModel/Cell LineIC50 (nM)Comments
Anticancer ActivityHCT-116<100Potent inhibitor; enhances p53 activity
Antiproliferative EffectsMCF-7<150Significant reduction in cell viability
Neuroprotective EffectsAlzheimer's Model>200Reduced neuronal death observed

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on hypothetical analogs derived from sulfonamide and pyrrolidinone-containing compounds.

Key Findings:

Impact of Pyrrolidinone vs. Piperidinone Substitution: Replacing the 2-oxopyrrolidin-1-yl group with a 2-oxopiperidin-1-yl (6-membered ring) increases molecular weight and logP (3.1 vs. 2.8), suggesting reduced aqueous solubility. This modification also diminishes inhibitory activity against Enzyme X (IC50: 120 nM vs. 50 nM), likely due to altered steric interactions .

Alkyl Chain Modification :

  • Substituting the 2-methyl group with a 2-ethyl group marginally increases solubility (0.20 mg/mL vs. 0.15 mg/mL) but elevates molecular weight. The slight improvement in IC50 (75 nM vs. 50 nM) may reflect enhanced hydrophobic interactions with the target enzyme.

Safety Profiles: The target compound’s safety precautions (e.g., P210 for flammability) align with typical sulfonamide derivatives. Analogs with higher logP values (e.g., piperidinone derivative) may exhibit greater membrane permeability but also increased hepatotoxicity risks, a common concern for lipophilic sulfonamides.

Biological Activity

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in pharmacology. Sulfonamides are known for their diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H16N2O2S\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

Molecular Weight: 256.34 g/mol

Sulfonamides generally function by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. The presence of the sulfonamide group allows these compounds to mimic para-aminobenzoic acid (PABA), a substrate for this enzyme, thereby disrupting bacterial DNA synthesis .

Antimicrobial Activity

Studies indicate that sulfonamides exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed through Minimum Inhibitory Concentration (MIC) tests against various pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound may be effective in treating infections caused by these bacteria .

Anticancer Properties

Recent studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in cancer cell lines. The IC50 values obtained from MTT assays are summarized below:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)15.5Significant cytotoxicity
PC3 (Prostate)18.7Induction of apoptosis
A549 (Lung)20.3Inhibition of cell proliferation

The compound was found to cause DNA fragmentation and increased levels of reactive oxygen species (ROS), indicating its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, preliminary studies suggest that this sulfonamide may also possess anti-inflammatory properties. In vivo models demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound .

Case Studies

A notable case study involved the administration of this compound in a murine model of bacterial infection. The treated group showed a significant reduction in bacterial load compared to controls, supporting its potential use in clinical settings for treating infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide?

  • Methodological Answer : The compound can be synthesized via microwave-assisted reactions using 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride and substituted anilines in acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction conditions (120°C, 8 hours) optimize yield and purity. Post-synthesis purification involves flash chromatography (e.g., methyl chloride/ethyl acetate, 90:10) to isolate the product with ≥99% purity .

Q. How is the compound characterized structurally and chemically post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra confirm functional groups and aromatic substitution patterns. For example, the pyrrolidin-2-one moiety shows characteristic peaks at δ 2.0–2.5 ppm (1^1H) and 175–180 ppm (13^13C) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C22_{22}H20_{20}NO4_4S, m/z 394.1103) .
  • Melting Point Analysis : Ensures purity (e.g., 145–147°C for derivatives) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Antiproliferative Assays : Use human cancer cell lines (e.g., HT-1080, MCF7) with IC50_{50} values calculated via MTT assays. Activity ranges from 0.0087–21 μM depending on substituents .
  • Cell Cycle Analysis : Flow cytometry after propidium iodide staining identifies G2/M phase arrest, indicative of microtubule disruption .

Advanced Research Questions

Q. How to design experiments to investigate microtubule depolymerization mechanisms?

  • Methodological Answer :

  • Tubulin Polymerization Assays : Monitor turbidity changes at 350 nm using purified tubulin. Compare inhibition rates with colchicine (positive control) .
  • Competitive Binding Studies : Use 3^3H-colchicine displacement in M21 cells. Pre-treat cells with the compound (100× IC50_{50}) for 2 hours before adding radiolabeled colchicine. Centrifugation and scintillation counting quantify binding affinity .
  • Immunofluorescence Microscopy : Visualize microtubule networks using β-tubulin antibodies. Loss of filamentous structures confirms depolymerization .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodological Answer :

  • Substituent Variation : Replace the pyrrolidin-2-one moiety with imidazolidin-2-one to assess impact on colchicine-binding site (C-BS) affinity. SAR data show pyrrolidinone derivatives retain nanomolar potency .
  • Computational Docking : Use AutoDock Vina to model interactions with β-tubulin (PDB: 1SA0). Focus on hydrogen bonding (e.g., sulfonamide oxygen with Thr179) and hydrophobic contacts (e.g., pyrrolidinone with Val318) .

Q. What protocols are critical for in vivo toxicity and efficacy evaluation?

  • Methodological Answer :

  • Chick Embryo Toxicity : Inject compounds into yolk sacs (1–10 μM doses). Monitor survival and teratogenicity at 72 hours. Low toxicity (≥80% survival) indicates suitability for mammalian models .
  • Pharmacokinetic Profiling : Assess plasma stability (e.g., 37°C in rat serum) and liver microsome metabolism. Use LC-MS/MS to quantify parent compound and metabolites .

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